3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a synthetic organic compound characterized by the presence of dichlorophenyl, fluorobenzyl, and methoxyurea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding. It can be used to elucidate the mechanisms of various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential therapeutic applications, the compound may interfere with cellular processes, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methylurea: Similar structure but with a methyl group instead of a methoxy group.
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methoxy group.
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-propylurea: Similar structure but with a propyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea imparts unique chemical and physical properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-1-methoxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O2/c1-22-20(9-10-2-4-11(18)5-3-10)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUMSNLTJAWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375706 |
Source
|
Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149282-22-4 |
Source
|
Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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